molecular formula C18H38O2Si B12540862 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol CAS No. 828934-46-9

2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol

Cat. No.: B12540862
CAS No.: 828934-46-9
M. Wt: 314.6 g/mol
InChI Key: MOTSYBXZJLJJGU-UHFFFAOYSA-N
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Description

2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is a chemical compound with the molecular formula C14H30O2Si It is known for its unique structure, which includes a silyl ether group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol typically involves the reaction of 2-methylene-1-octanol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl compound.

    Reduction: The silyl ether group can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trimethylsilyl chloride (TMSCl) and trifluoromethanesulfonic acid (TfOH) are employed for substitution reactions.

Major Products

    Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The methylene group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylidene-1-octanol: Similar structure but lacks the silyl ether group.

    8-{[Tri(propan-2-yl)silyl]oxy}octan-1-ol: Similar structure but lacks the methylene group.

    2-Methylidene-8-{[tri(methyl)silyl]oxy}octan-1-ol: Similar structure but with different silyl substituents.

Uniqueness

2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is unique due to the presence of both the methylene group and the tri(propan-2-yl)silyl ether group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

828934-46-9

Molecular Formula

C18H38O2Si

Molecular Weight

314.6 g/mol

IUPAC Name

2-methylidene-8-tri(propan-2-yl)silyloxyoctan-1-ol

InChI

InChI=1S/C18H38O2Si/c1-15(2)21(16(3)4,17(5)6)20-13-11-9-8-10-12-18(7)14-19/h15-17,19H,7-14H2,1-6H3

InChI Key

MOTSYBXZJLJJGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCCCC(=C)CO

Origin of Product

United States

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